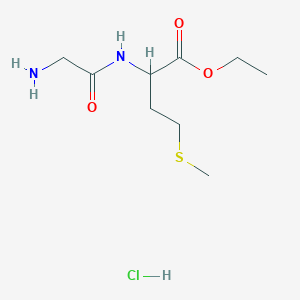

Ethyl glycylmethioninate hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

ethyl 2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S.ClH/c1-3-14-9(13)7(4-5-15-2)11-8(12)6-10;/h7H,3-6,10H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQACRHQEKQTNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl Glycylmethioninate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route and characterization strategy for Ethyl glycylmethioninate hydrochloride. Due to the limited availability of direct literature on this specific dipeptide ester, this document outlines a robust and well-established methodology based on standard peptide synthesis techniques.

Introduction

This compound is a dipeptide ester hydrochloride salt. Dipeptides and their derivatives are of significant interest in pharmaceutical research and drug development. They can act as prodrugs, enhancing the solubility or bioavailability of a parent molecule, or serve as building blocks in the synthesis of more complex peptides and peptidomimetics. The presence of the methionine residue introduces a sulfur-containing side chain, which can be a site for further chemical modification or may play a role in biological activity. The ethyl ester at the C-terminus protects the carboxylic acid and can improve cell permeability. This guide details a proposed multi-step synthesis and the analytical methods required for its thorough characterization.

Proposed Synthesis of this compound

A reliable synthetic strategy for this compound involves the coupling of an N-protected glycine (B1666218) residue with a C-protected methionine, followed by the removal of the N-terminal protecting group. A common and effective approach utilizes Boc (tert-butoxycarbonyl) for N-terminal protection.

The proposed overall synthetic workflow is illustrated below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-Glycyl-L-methionine ethyl ester

This step involves the coupling of N-Boc-glycine with L-methionine ethyl ester hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent and hydroxybenzotriazole (B1436442) (HOBt) as an additive to suppress side reactions and improve efficiency. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of the methionine ester.

-

Materials:

-

N-Boc-Glycine (1.0 eq)

-

L-Methionine ethyl ester hydrochloride (1.0 eq)

-

EDC hydrochloride (1.1 eq)

-

HOBt (1.1 eq)

-

DIPEA (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve N-Boc-Glycine, L-Methionine ethyl ester hydrochloride, and HOBt in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA dropwise to the stirred solution.

-

Add EDC hydrochloride in one portion.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-Glycyl-L-methionine ethyl ester.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of this compound (N-Boc Deprotection)

The final step is the removal of the acid-labile Boc protecting group to yield the desired product as its hydrochloride salt.

-

Materials:

-

N-Boc-Glycyl-L-methionine ethyl ester (1.0 eq)

-

4 M HCl in 1,4-dioxane

-

-

Procedure:

-

Dissolve the purified N-Boc-Glycyl-L-methionine ethyl ester in a minimal amount of anhydrous dioxane or methanol.

-

Cool the solution to 0 °C.

-

Add an excess of 4 M HCl in dioxane dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with cold diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.

-

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR would be performed.

-

¹H NMR: This would confirm the presence of all expected protons, including the ethyl ester group (a quartet and a triplet), the glycine α-protons (a singlet or doublet), the methionine α-proton (a multiplet), the methionine side chain protons, and the terminal methyl group of the methionine side chain. The integration of the peaks would correspond to the number of protons.

-

¹³C NMR: This would show distinct signals for each carbon atom in the molecule, including the two carbonyl carbons (ester and amide), the α-carbons of both amino acid residues, and the carbons of the ethyl and methionine side chains.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

N-H stretching of the primary amine hydrochloride.

-

C=O stretching of the ester and amide groups.

-

N-H bending of the amide (Amide II band).

-

C-O stretching of the ester.

Melting Point

The melting point of the final solid product would be determined as an indicator of its purity. A sharp melting range is characteristic of a pure compound.

Data Presentation

The quantitative data obtained from the characterization analyses would be summarized in tables for clarity and ease of comparison.

Table 1: Expected ¹H NMR Data for this compound (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Expected Value | q | 2H | -OCH₂CH₃ |

| Expected Value | s | 2H | Gly α-CH₂ |

| Expected Value | t | 1H | Met α-CH |

| Expected Value | m | 2H | Met γ-CH₂ |

| Expected Value | s | 3H | Met ε-SCH₃ |

| Expected Value | m | 2H | Met β-CH₂ |

| Expected Value | t | 3H | -OCH₂CH₃ |

Table 2: Expected ¹³C NMR Data for this compound (in D₂O)

| Chemical Shift (ppm) | Assignment |

|---|---|

| Expected Value | Ester C=O |

| Expected Value | Amide C=O |

| Expected Value | -OCH₂CH₃ |

| Expected Value | Met α-CH |

| Expected Value | Gly α-CH₂ |

| Expected Value | Met γ-CH₂ |

| Expected Value | Met β-CH₂ |

| Expected Value | Met ε-SCH₃ |

| Expected Value | -OCH₂CH₃ |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| Expected Range | N-H stretch (amine salt) |

| Expected Range | C=O stretch (ester) |

| Expected Range | C=O stretch (amide I) |

| Expected Range | N-H bend (amide II) |

Table 4: Physical and Mass Spectrometric Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉ClN₂O₃S |

| Molecular Weight | 270.78 g/mol |

| Melting Point (°C) | To be determined |

| HRMS (m/z) [M+H]⁺ | Calculated vs. Found |

Conclusion

This technical guide outlines a feasible and robust synthetic pathway for this compound using established peptide chemistry principles. The proposed two-step synthesis, involving a standard carbodiimide-mediated coupling followed by N-Boc deprotection, is a high-yielding and reliable method. The detailed characterization plan, employing NMR, MS, and IR spectroscopy, along with melting point analysis, would ensure the unambiguous confirmation of the final product's structure and purity. This guide provides a solid foundation for researchers and scientists to produce and validate this dipeptide ester for applications in drug development and biochemical research.

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Glycylmethioninate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl glycylmethioninate hydrochloride is an ethyl ester derivative of the dipeptide glycyl-methionine. Due to the limited direct research on this specific compound, this guide proposes a mechanism of action based on the well-established principle of amino acid ester prodrugs. This approach suggests that this compound enhances the cellular uptake of glycyl-methionine, which then exerts its biological effects. Amino acid ester prodrugs are known to improve the cellular uptake of parent drugs via peptide transport mechanisms.[1][2]

The core of this proposed mechanism involves three key stages:

-

Cellular Uptake and Hydrolysis: Facilitated transport of the esterified dipeptide into the cell, followed by enzymatic cleavage to release the active glycyl-methionine dipeptide.

-

Dipeptide Signaling: The intracellular glycyl-methionine then influences key signaling pathways that regulate cellular metabolism and growth.

-

Downstream Cellular Effects: Modulation of these pathways leads to observable effects on cell proliferation, survival, and metabolic activity.

This guide will provide a detailed exploration of each of these stages, supported by data from related compounds and pathways.

Proposed Mechanism of Action: A Prodrug Hypothesis

The central hypothesis is that this compound serves as a more cell-permeable form of glycyl-methionine. The ethyl ester group increases the lipophilicity of the dipeptide, potentially facilitating its transport across the cell membrane. Once inside the cell, intracellular esterases are presumed to hydrolyze the ester bond, releasing glycyl-methionine and ethanol.

The uptake of di- and tripeptides into cells is primarily mediated by proton-coupled peptide transporters (PepT), such as PepT1 and PepT2.[3][4][5] PepT2, a high-affinity, low-capacity transporter, is expressed in various tissues, including the kidney and brain, and is responsible for the reabsorption and cellular uptake of a wide range of di- and tripeptides.[3][4][6] Studies on similar amino acid ester prodrugs have demonstrated their transport via these peptide transporters.[1]

The proposed workflow for the uptake and activation of this compound is as follows:

References

- 1. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEPT2 transporter assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Hydrogen-Coupled Oligopeptide Membrane Cotransporter Pept2 is SUMOylated in Kidney Distal Convoluted Tubule Cells [frontiersin.org]

Unraveling the Biological Profile of Ethyl Glycylmethioninate Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl glycylmethioninate hydrochloride is a dipeptide ester derivative of the essential amino acid methionine. While it is commercially available as a biochemical reagent, detailed public-domain data regarding its specific biological activities, mechanism of action, and potential therapeutic applications remain scarce. This technical guide synthesizes the currently available information and provides a framework for potential future research directions. Due to the limited specific data, this document will also draw upon the broader context of amino acid derivatives to infer potential areas of interest.

Introduction

Amino acid derivatives, in general, are explored for various purposes, including their potential to influence the secretion of anabolic hormones, serve as a fuel source during physical exertion, and support mental performance under stress[1].

Physicochemical Properties

While detailed experimental data is limited, the fundamental properties of this compound can be inferred from its chemical structure.

| Property | Value | Source |

| CAS Number | 1397000-76-8 | Generic Chemical Databases |

| Molecular Formula | C9H19ClN2O3S | Generic Chemical Databases |

| Molecular Weight | 270.78 g/mol | Generic Chemical Databases |

Potential Biological Activity (Inferred)

In the absence of direct studies on this compound, we can hypothesize its potential biological roles based on its constituent parts and related compounds.

Pro-drug for Methionine and Glycine (B1666218) Delivery

It is plausible that this compound could act as a pro-drug, being hydrolyzed by cellular esterases to release glycine, methionine, and ethanol. This could offer a mechanism for targeted or sustained intracellular delivery of these amino acids.

Antioxidant Potential

Methionine itself plays a role in antioxidant defense through its conversion to S-adenosylmethionine (SAMe) and subsequently glutathione (B108866). Future studies could investigate if this compound supplementation can augment intracellular glutathione levels, thereby mitigating oxidative stress.

Experimental Protocols: A Call for Future Research

No specific experimental protocols for the biological evaluation of this compound were found in the public domain. To elucidate its biological activity, the following experimental approaches are recommended:

In Vitro Assays

-

Cell Viability Assays: To determine the cytotoxic potential of the compound across various cell lines (e.g., MTT, XTT assays).

-

Esterase Hydrolysis Assay: To confirm the cleavage of the ethyl ester and release of glycylmethionine (B1329909) in cell lysates or plasma.

-

Antioxidant Capacity Assays: To measure its radical scavenging activity (e.g., DPPH, ABTS assays) and its effect on intracellular reactive oxygen species (ROS) levels.

-

Enzyme Inhibition/Activation Assays: To screen for any direct effects on key metabolic or signaling enzymes.

Cell-Based Models

-

Nutrient Deprivation Models: To assess if it can serve as a source of methionine and/or glycine in cells cultured in deficient media.

-

Oxidative Stress Models: To investigate its protective effects against chemically-induced oxidative stress (e.g., using H₂O₂, paraquat).

Signaling Pathways: A Hypothetical Framework

Given the lack of specific data, any depiction of signaling pathways would be purely speculative. However, based on the roles of methionine, potential pathways of interest for future investigation are outlined below.

Hypothetical Workflow for Investigating this compound

References

Technical Whitepaper: Crystal Structure of Ethyl Glycylmethioninate Hydrochloride and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific crystallographic data for Ethyl glycylmethioninate hydrochloride is not publicly available. This guide provides a comprehensive overview of the expected structural characteristics and experimental protocols based on closely related and analogous compounds, namely Glycine (B1666218) Ethyl Ester Hydrochloride, L-glycyl-L-methionine, and L-methionyl-glycine.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and biological activity. For pharmaceutical development, the crystal structure of a compound provides invaluable insights into its physicochemical properties, such as solubility, stability, and bioavailability. This technical guide outlines the methodologies for determining the crystal structure of dipeptide hydrochlorides, with a focus on providing a framework for the analysis of this compound through analogous structures.

While direct experimental data for this compound is not available, the study of similar small molecules and dipeptides offers a robust proxy for understanding its potential solid-state conformation and the experimental pathways to elucidate its structure.

Synthesis and Crystallization of Dipeptide Hydrochlorides

The synthesis of a dipeptide ester hydrochloride, such as this compound, typically involves a multi-step process.

General Synthesis Protocol

-

Amino Acid Protection: The synthesis often begins with the protection of the amino group of the N-terminal amino acid (glycine in this case) and the carboxyl group of the C-terminal amino acid (methionine). Common protecting groups for the amino group include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The carboxyl group of methionine would be protected as an ethyl ester.

-

Peptide Coupling: The protected glycine is then coupled with the ethyl ester of methionine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Deprotection: Following the coupling reaction, the N-terminal protecting group is removed under acidic conditions (for Boc) or basic conditions (for Fmoc).

-

Hydrochloride Salt Formation: The final dipeptide ester is treated with hydrochloric acid in a suitable solvent, often ethanol (B145695) or diethyl ether, to yield the hydrochloride salt.

It is important to note that the thioether group in the methionine side chain is susceptible to oxidation, which can be a significant side reaction during synthesis and cleavage.[1][2]

Crystallization

Growing single crystals suitable for X-ray diffraction is a critical and often challenging step. For small molecule hydrochlorides, slow evaporation of a saturated solution is a common and effective technique.

General Crystallization Protocol: A supersaturated solution of the dipeptide hydrochloride is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol-water).[3] The solution is then left undisturbed in a loosely capped vial at a constant temperature, allowing for slow evaporation of the solvent. Over time, single crystals may form. The choice of solvent is crucial and often determined empirically.

Crystallographic Data of Analogous Compounds

The following tables summarize the crystallographic data for compounds structurally related to this compound. This data provides a reference for the expected unit cell parameters and crystal system.

Table 1: Crystallographic Data for Glycine Ethyl Ester Hydrochloride

| Parameter | Value |

| Chemical Formula | C₄H₁₀ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.565 |

| b (Å) | 12.943 |

| c (Å) | 6.272 |

| α (°) | 90 |

| β (°) | 103.630 |

| γ (°) | 90 |

| Reference | [4][5] |

Table 2: Crystallographic Data for L-glycyl-L-methionine

| Parameter | Value |

| Chemical Formula | C₇H₁₄N₂O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.2517 |

| b (Å) | 5.4935 |

| c (Å) | 14.5686 |

| α (°) | 90 |

| β (°) | 91.147 |

| γ (°) | 90 |

| Reference | [3][6] |

Table 3: Crystallographic Data for L-methionyl-glycine

| Parameter | Value |

| Chemical Formula | C₇H₁₄N₂O₃S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.2521 |

| b (Å) | 11.4126 |

| c (Å) | 16.5403 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Reference | [3][6] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is primarily achieved through single-crystal X-ray diffraction.[7] The general workflow is a well-established process.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data (a series of images) are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map. The model is subsequently refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

-

Structure Validation and Deposition: The final structural model is validated to ensure its chemical and geometric sensibility. Once validated, the crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD) for small molecules.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in determining the crystal structure of a small molecule via X-ray crystallography.

Conclusion

While the crystal structure of this compound has not been reported, this guide provides a comprehensive framework for its determination. By leveraging established protocols for the synthesis and crystallization of analogous dipeptide hydrochlorides and employing the standard workflow of single-crystal X-ray diffraction, researchers can successfully elucidate its three-dimensional structure. The crystallographic data from related compounds serve as a valuable benchmark for what can be expected. The determination of this crystal structure will be a significant contribution to the structural chemistry of dipeptides and will provide crucial information for its potential applications in drug development and materials science.

References

- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

Spectroscopic Analysis of Ethyl Glycylmethioninate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Ethyl glycylmethioninate hydrochloride. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide focuses on predicted spectroscopic data based on its chemical structure and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous compounds, such as glycine (B1666218) ethyl ester hydrochloride and methionine derivatives, as well as computational prediction tools.

Predicted ¹H NMR Data

Solvent: D₂O (Deuterated Water) Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (Ethyl) | 1.25 | Triplet (t) | 7.1 |

| -CH₂- (Ethyl) | 4.20 | Quartet (q) | 7.1 |

| -CH₂- (Glycyl) | 4.05 | Singlet (s) | N/A |

| α-CH (Methioninate) | 4.50 | Triplet (t) | 6.5 |

| β-CH₂ (Methioninate) | 2.20 | Multiplet (m) | N/A |

| γ-CH₂ (Methioninate) | 2.60 | Triplet (t) | 7.5 |

| S-CH₃ (Methioninate) | 2.10 | Singlet (s) | N/A |

| -NH₂⁺- & -NH- | 7.50 - 8.50 | Broad Singlets | N/A |

Predicted ¹³C NMR Data

Solvent: D₂O (Deuterated Water) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | 14.0 |

| -CH₂- (Ethyl) | 62.5 |

| -CH₂- (Glycyl) | 41.0 |

| α-CH (Methioninate) | 52.0 |

| β-CH₂ (Methioninate) | 30.0 |

| γ-CH₂ (Methioninate) | 31.0 |

| S-CH₃ (Methioninate) | 15.0 |

| C=O (Ester) | 171.0 |

| C=O (Amide) | 168.0 |

Predicted IR Absorption Data

Sample Preparation: KBr Pellet

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H Stretch (Amine Salt & Amide) | 3200 - 3000 | Stretching |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Stretching |

| C=O Stretch (Ester) | 1745 - 1730 | Stretching |

| C=O Stretch (Amide I) | 1680 - 1650 | Stretching |

| N-H Bend (Amide II) | 1560 - 1530 | Bending |

| C-O Stretch (Ester) | 1250 - 1150 | Stretching |

| S-C Stretch | 700 - 600 | Stretching |

Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Interpretation |

| 271.1 | [M+H]⁺ | Molecular ion peak |

| 226.1 | [M+H - C₂H₅OH]⁺ | Loss of ethanol (B145695) from the ester |

| 149.1 | [M+H - C₂H₅OH - C₂H₂O₂]⁺ | Subsequent loss of the glycyl carbonyl group |

| 132.1 | [C₅H₁₀NO₂S]⁺ | Methionine ethyl ester fragment |

| 75.1 | [C₂H₅NO₂]⁺ | Glycine fragment |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated water (D₂O). Ensure the sample is fully dissolved. For samples that may have solubility issues in D₂O, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be a suitable alternative.

-

Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

-

Standard pulse programs for both ¹H and ¹³C acquisitions should be used.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Pellet Formation: Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent pellet.[5]

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks should be labeled with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to induce fragmentation and observe daughter ions.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a solid sample.

Predicted Mass Spectrometry Fragmentation

References

- 1. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 2. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 3. shimadzu.com [shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Thermal Landscape of Dipeptide Esters: A Technical Guide to the Stability and Degradation of Ethyl Glycylmethioninate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl glycylmethioninate hydrochloride, a dipeptide ester derivative, holds potential in various pharmaceutical and research applications. Understanding its thermal stability and degradation profile is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing and formulation to storage and administration. This technical guide provides an in-depth overview of the anticipated thermal behavior of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from analogous amino acid hydrochlorides, dipeptide esters, and methionine-containing peptides. It details the standard experimental protocols for characterizing thermal properties, outlines potential degradation pathways, and presents a framework for the kinetic analysis of decomposition.

Introduction to Thermal Analysis of Peptide Derivatives

Thermal analysis techniques are indispensable tools in the solid-state characterization of active pharmaceutical ingredients (APIs) and excipients. The two primary techniques discussed in this guide are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] It is used to determine the thermal stability, decomposition temperatures, and the composition of materials, including moisture and volatile content.[2]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is employed to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.[3][4]

For a compound like this compound, a semi-organic crystal, these analyses can reveal critical information about its stability under thermal stress.

Predicted Thermal Profile of this compound

Thermogravimetric Analysis (TGA)

It is anticipated that the thermal decomposition of this compound would occur in multiple stages, a common characteristic for amino acid hydrochlorides.[5] The initial weight loss would likely correspond to the loss of any bound water or volatile impurities. Subsequent, more significant weight loss events would be attributed to the decomposition of the organic molecule itself.

Table 1: Predicted TGA Data for this compound

| Temperature Range (°C) | Predicted Weight Loss (%) | Associated Event |

| 25 - 100 | Low (< 1%) | Loss of adsorbed water |

| 100 - 200 | Significant | Onset of decomposition, potential loss of HCl |

| > 200 | Major | Complete decomposition of the dipeptide ester backbone |

Note: This table is predictive and based on general knowledge of similar compounds. Actual experimental values may vary.

Differential Scanning Calorimetry (DSC)

The DSC thermogram of this compound is expected to show an endothermic event corresponding to its melting point, which would likely be followed closely by or overlap with the onset of decomposition. For some amino acid hydrochlorides, complex phase transformations can be observed prior to melting.[6]

Table 2: Predicted DSC Data for this compound

| Thermal Event | Predicted Temperature (°C) | Enthalpy Change (J/g) | Description |

| Melting (T_m) | 150 - 180 (estimated) | Endothermic | Solid to liquid phase transition |

| Decomposition (T_d) | > 180 (estimated) | Exothermic/Endothermic | Irreversible chemical breakdown of the molecule |

Note: This table is predictive. The melting point and decomposition temperature are often close for such compounds, and decomposition may begin before melting is complete.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential pathways for thermal degradation. The methionine residue is particularly susceptible to oxidation.[7][8]

Key potential degradation reactions include:

-

Oxidation of Methionine: The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide (B87167) and further to methionine sulfone. This is a common degradation pathway for methionine-containing peptides.[7]

-

Hydrolysis of the Ester and Peptide Bonds: At elevated temperatures, particularly in the presence of moisture, the ethyl ester and the glycyl-methionine peptide bond can undergo hydrolysis.[9]

-

Diketopiperazine Formation: Dipeptides, especially those with glycine, can be susceptible to intramolecular cyclization to form diketopiperazines.

-

Decarboxylation and Deamination: At higher temperatures, cleavage of the peptide backbone can lead to the loss of carbon dioxide and ammonia.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

To obtain precise data for this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA) Protocol

A typical TGA experiment involves heating a small sample at a constant rate and continuously monitoring its weight.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the sample weight as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition, temperatures of maximum weight loss, and the percentage of residual mass.

Caption: A typical experimental workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC) Protocol

A DSC experiment measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10][11]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum). Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Heating Program:

-

Equilibrate the sample at a temperature below any expected thermal events (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its melting and decomposition points (e.g., 250 °C).

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify and quantify endothermic and exothermic events, such as melting point (T_m), enthalpy of fusion (ΔH_f), and decomposition temperature (T_d).

References

- 1. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 2. veeprho.com [veeprho.com]

- 3. The Contribution of Differential Scanning Calorimetry for the Study of Peptide/Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen [jove.com]

An In-depth Technical Guide to the Solubility of Ethyl Glycylmethioninate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases lack specific quantitative solubility data for Ethyl glycylmethioninate hydrochloride. This guide provides an overview based on the physicochemical properties of structurally related compounds and outlines a general methodology for its experimental determination.

Introduction

This compound is a dipeptide ester hydrochloride. Its structure, combining a hydrophilic dipeptide backbone (glycylmethionine) with an ester group and a hydrochloride salt, suggests a complex solubility profile. The presence of the hydrochloride salt form generally enhances aqueous solubility compared to the free base. However, the ethyl ester and the methionine side chain introduce lipophilic character, which can influence its solubility in organic solvents. Understanding the solubility of this compound is critical for its application in drug development, biochemical assays, and synthetic chemistry, as it dictates formulation strategies, reaction conditions, and bioavailability.

Predicted Solubility Profile

Based on the solubility of analogous compounds, such as amino acid ester hydrochlorides and other dipeptide derivatives, a qualitative solubility profile for this compound can be predicted.

-

Polar Protic Solvents: High solubility is expected in polar protic solvents like water and methanol, facilitated by the ionic nature of the hydrochloride and the hydrogen bonding capacity of the peptide backbone. For instance, Glycine ethyl ester hydrochloride is readily soluble in water and methanol[1].

-

Polar Aprotic Solvents: Moderate to good solubility may be observed in polar aprotic solvents such as Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF).

-

Nonpolar Solvents: Low solubility is anticipated in nonpolar solvents like ether and hydrocarbons, due to the compound's overall polarity. Glycine ethyl ester hydrochloride, a related compound, is reported to be insoluble in ether[2].

Table 1: Qualitative Solubility of Structurally Related Compounds

| Compound | Water | Ethanol | Methanol | Ether |

| Glycine ethyl ester hydrochloride | Soluble[1] | Slightly Soluble[2] | Soluble[1] | Insoluble[2] |

| DL-Methionine | Sparingly Soluble[3] | Very Slightly Soluble[3] | - | - |

| N-Acetyl-DL-methionine | Soluble | Soluble | Soluble | - |

Note: This table provides a general reference. The actual solubility of this compound must be determined experimentally.

Experimental Protocol for Solubility Determination: The Static Equilibrium Method

The following protocol describes a reliable and commonly used method for determining the equilibrium solubility of a solid compound in a given solvent.

3.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Concentration Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the static equilibrium method.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

"In vitro and in vivo studies of Ethyl glycylmethioninate hydrochloride"

A comprehensive review of the available scientific data reveals a significant gap in the literature regarding in vitro and in vivo studies of Ethyl glycylmethioninate hydrochloride. Despite extensive searches for experimental protocols, quantitative data, and associated signaling pathways, no specific studies detailing the biological activity of this compound could be identified.

The available information is limited to its basic chemical and physical properties.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | ethyl 2-[(aminoacetyl)amino]-4-(methylsulfanyl)butanoate;hydrochloride | |

| InChI Key | BTQACRHQEKQTNA-UHFFFAOYSA-N | |

| CAS Number | 1397000-76-8 | |

| Physical Form | Solid | |

| Purity | 97% | |

| Storage Temperature | 2-8°C, stored under nitrogen |

Safety Information

Basic hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements advise on measures to handle the compound safely.

Experimental Data and Protocols

Currently, there are no published in vitro or in vivo studies for this compound. Consequently, no experimental protocols, quantitative data, or analyses of its biological effects are available. The scientific community has not yet reported on its pharmacokinetic or pharmacodynamic properties.

Signaling Pathways

Due to the absence of research on the biological activity of this compound, there are no known signaling pathways associated with this compound.

Synthesis

While detailed in vitro and in vivo studies are lacking, information on the synthesis of related compounds, such as ethyl glycinate (B8599266) hydrochloride, is available. One patented method describes the esterification of glycine (B1666218) and absolute ethanol (B145695) in the presence of hydrogen chloride to produce glycine ethyl ester hydrochloride with a high yield.[1] Another method utilizes glycine, absolute ethyl alcohol, and thionyl chloride as raw materials.[2]

Future Research Directions

The absence of biological data on this compound presents an open field for future research. A logical progression for investigating this compound would involve a series of foundational in vitro and in vivo studies.

Proposed Experimental Workflow

The following diagram outlines a potential workflow for the initial investigation of this compound.

Caption: Proposed workflow for the initial biological evaluation of this compound.

This structured approach would systematically build a foundational understanding of the compound's biological properties, starting from basic safety and mechanism in cell-based systems and progressing to more complex efficacy and safety evaluations in animal models. The insights gained from these studies would be crucial in determining the potential therapeutic applications of this compound.

References

Methodological & Application

Application Notes and Protocols: Ethyl Glycylmethioninate Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl glycylmethioninate hydrochloride (H-Gly-Met-OEt·HCl) is a dipeptide ester hydrochloride salt that serves as a valuable building block in the synthesis of methionine-containing peptides. Its pre-formed glycyl-methionine backbone can streamline the synthetic process, particularly in the preparation of longer peptide sequences. The ethyl ester protection of the C-terminus and the hydrochloride salt of the N-terminus provide stability and facilitate its use in standard peptide coupling reactions. These application notes provide detailed protocols for the utilization of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | ethyl 2-(2-aminoacetamido)-4-(methylthio)butanoate hydrochloride |

| Molecular Formula | C₉H₁₉ClN₂O₃S |

| Molecular Weight | 270.78 g/mol |

| Appearance | White to off-white solid |

| Storage | 2-8°C, stored under nitrogen |

Solution-Phase Peptide Synthesis Protocol

Solution-phase synthesis using this compound is suitable for the preparation of small to medium-sized peptides. The following protocol outlines a standard coupling procedure with an N-protected amino acid.

Experimental Protocol: Coupling of an N-Protected Amino Acid

-

Neutralization of H-Gly-Met-OEt·HCl:

-

Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA) (1.1 equivalents) dropwise while stirring.

-

Stir the mixture at 0 °C for 15-20 minutes to yield the free-base dipeptide ester.

-

-

Activation of the N-Protected Amino Acid:

-

In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Phe-OH or Fmoc-Phe-OH) (1.0 equivalent) and a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) in anhydrous DCM or DMF.

-

If using DCC or other carbodiimides, add an activator like N-hydroxysuccinimide (NHS) (1.1 equivalents) to minimize racemization.

-

Stir the activation mixture at 0 °C for 20-30 minutes.

-

-

Coupling Reaction:

-

Slowly add the activated N-protected amino acid solution to the neutralized Ethyl glycylmethioninate solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude peptide by flash column chromatography on silica (B1680970) gel.

-

Expected Results

The following table summarizes typical quantitative data for the coupling of Boc-Phe-OH with H-Gly-Met-OEt·HCl.

| Coupling Agent | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |

| DCC/NHS | 4 | 85-95 | >90 |

| HATU/DIEA | 2 | 90-98 | >95 |

Solution-Phase Synthesis Workflow

Solid-Phase Peptide Synthesis (SPPS) Protocol

In SPPS, this compound can be coupled to a resin-bound amino acid. This approach is advantageous for the synthesis of longer peptides. The following protocol is based on the widely used Fmoc/tBu strategy.

Experimental Protocol: Coupling to a Resin-Bound Amino Acid

-

Resin Preparation:

-

Swell the Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Leu-Wang resin) in DMF for 30-60 minutes.

-

Remove the Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF, DCM, and isopropanol (B130326) to remove residual piperidine and by-products.

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3.0 equivalents), HATU (3.0 equivalents), and DIEA (6.0 equivalents) in DMF. Pre-activate for 5-10 minutes.

-

Add the activated dipeptide solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Capping (Optional):

-

If the coupling is incomplete (positive Kaiser test), cap any unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

-

-

Continuation of Synthesis:

-

The ethyl ester of the C-terminal methionine can be saponified on-resin if further elongation from the C-terminus is desired, though this is less common. More typically, the N-terminus of the newly coupled glycine (B1666218) is deprotected for further chain elongation.

-

-

Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide by preparative reverse-phase HPLC.

-

Expected Results

The following table provides hypothetical data for the coupling of H-Gly-Met-OEt·HCl to Fmoc-Leu-Wang resin.

| Coupling Time (h) | Kaiser Test Result | Crude Peptide Purity by HPLC (%) | Overall Yield (%) |

| 2 | Negative (Yellow) | >70 | 30-50 |

Solid-Phase Peptide Synthesis Workflow

Conclusion

This compound is a versatile building block for incorporating a Gly-Met motif into peptides. The protocols outlined above provide a framework for its successful application in both solution-phase and solid-phase peptide synthesis. Researchers should optimize reaction conditions based on the specific properties of the peptide sequence being synthesized. Proper monitoring and purification are crucial for obtaining high-purity peptides.

Application of Ethyl Glycylmethioninate Hydrochloride in Drug Delivery Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl glycylmethioninate hydrochloride is a derivative of the amino acid methionine, presenting a promising molecular scaffold for the design of novel drug delivery systems. Its inherent biocompatibility, owing to its amino acid-based structure, and the presence of reactive functional groups make it an attractive candidate for the synthesis of polymers and lipids for formulating nanoparticles, liposomes, and other drug carriers. This document provides an overview of its potential applications, physicochemical properties, and detailed protocols for its theoretical use in the creation of drug delivery vehicles. While direct research on this compound in drug delivery is limited, the following protocols are based on established methodologies for similar amino acid esters and poly(β-amino esters) (PBAEs) and serve as a guide for researchers.[1][2][3][4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug delivery.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-[(aminoacetyl)amino]-4-(methylsulfanyl)butanoate hydrochloride | |

| CAS Number | 1397000-76-8 | |

| Molecular Formula | C9H18N2O3S.ClH | |

| Physical Form | Solid | |

| Purity | 97% | |

| Storage Temperature | 2-8°C, stored under nitrogen |

Application in Nanoparticle Formulation

Amino acid-based polymers, particularly poly(β-amino esters) (PBAEs), are widely explored for their potential in gene and drug delivery due to their biodegradability and pH-responsive nature.[1][3] this compound can serve as a monomer in the synthesis of novel PBAEs for nanoparticle formulation.

Protocol 1: Synthesis of a Poly(β-amino ester) using an Ethyl Glycylmethioninate Derivative

This protocol describes a theoretical synthesis of a PBAE using a derivative of Ethyl glycylmethioninate. This is an adaptation of a general method for PBAE synthesis.[1][4]

Materials:

-

A diacrylate monomer (e.g., 1,4-butanediol (B3395766) diacrylate)

-

A derivative of Ethyl glycylmethioninate (with a primary or secondary amine for reaction)

-

Anhydrous solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Magnetic stirrer and heating plate

-

Reaction vial with a Teflon-lined screw cap

Procedure:

-

In a clean, dry reaction vial, dissolve the Ethyl glycylmethioninate derivative in the anhydrous solvent.

-

Add the diacrylate monomer to the vial. The molar ratio of the amine monomer to the diacrylate monomer will influence the polymer's molecular weight and properties. A common starting ratio is 1.2:1 (amine:diacrylate).[1]

-

Add a small magnetic stir bar to the vial.

-

Seal the vial and place it on a magnetic stirrer with heating.

-

Heat the reaction mixture at a controlled temperature (e.g., 90-95°C) for 12-48 hours.[1][3] The reaction progress can be monitored by techniques like NMR or GPC.

-

After the reaction is complete, the polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.

Workflow for PBAE Synthesis

References

- 1. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Ethyl Glycylmethioninate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl glycylmethioninate hydrochloride. The protocol outlines a systematic approach to method development, optimization, and validation in accordance with ICH guidelines. Additionally, it includes a protocol for forced degradation studies to ensure the stability-indicating nature of the method.

Introduction

This compound is a dipeptide derivative.[1] Accurate and precise analytical methods are crucial for its quantification in drug substance and drug product, as well as for stability testing. HPLC is a powerful technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[2][3] This application note describes a systematic approach to developing a stability-indicating HPLC method for this compound.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented in Table 1. Understanding these properties is essential for method development, particularly for selecting the appropriate column and mobile phase.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | ethyl 2-[(aminoacetyl)amino]-4-(methylsulfanyl)butanoate;hydrochloride | |

| Molecular Formula | C9H19ClN2O3S | |

| Physical Form | Solid | |

| Storage | 2-8°C, stored under nitrogen |

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps, from initial screening to final validation.

Caption: Logical workflow for HPLC method development and validation.

Experimental Protocols

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Purified water (18.2 MΩ·cm)

-

Formic acid (or Phosphoric acid)

-

Sodium hydroxide

-

Hydrochloric acid

-

Hydrogen peroxide

The following are recommended starting conditions for method development. Optimization will be required.

Table 2: Proposed Initial HPLC Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

| Run Time | 25 minutes |

Note: For mass spectrometry compatible methods, volatile mobile phase modifiers like formic acid are recommended.[4][5]

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable diluent (e.g., 50:50 water:acetonitrile).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the diluent is sufficient. For drug products, extraction or filtration may be necessary.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

-

To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl for acid hydrolysis and 1 mL of 0.1 M NaOH for base hydrolysis.

-

Incubate the solutions at 60 °C for 24 hours.

-

Neutralize the solutions before injection.

-

Analyze by HPLC.

-

To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

Analyze by HPLC.

-

Expose the solid drug substance to 105 °C for 24 hours.

-

Prepare a solution of the heat-stressed solid and analyze by HPLC.

-

Expose a solution of the drug substance to UV light (254 nm) and visible light (ICH option 1 or 2) for a specified duration.

-

Analyze by HPLC.

The results of the forced degradation studies will demonstrate the method's ability to separate the intact drug from its potential degradation products.

Method Validation Protocol (as per ICH Q2(R2))

Once the method is optimized and shown to be stability-indicating, it must be validated.[2][3][10]

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][10] | The peak for this compound should be pure and well-resolved from any degradants or placebo peaks. Peak purity index > 0.99. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][10] | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[11] | To be established based on the linearity study. |

| Accuracy | The closeness of test results to the true value.[3][10] | % Recovery of 98.0% to 102.0% at three concentration levels. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] | Repeatability (injection precision) and Intermediate Precision (%RSD ≤ 2.0%). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11] | %RSD of results should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are varied slightly. |

| System Suitability | To ensure that the chromatographic system is suitable for the intended analysis. | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections ≤ 2.0%. |

Data Presentation

All quantitative data from the method development and validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 4: Example of Linearity Data Summary

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| Correlation Coefficient (r²) | |

| Slope | |

| Intercept |

Table 5: Example of Accuracy Data Summary

| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |

| 80 | |||

| 100 | |||

| 120 | |||

| Mean % Recovery | |||

| % RSD |

Conclusion

This application note provides a detailed framework for the development and validation of a stability-indicating HPLC method for the analysis of this compound. Adherence to this systematic protocol will result in a robust, reliable, and accurate analytical method suitable for quality control and stability studies in a regulated environment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 3. actascientific.com [actascientific.com]

- 4. Separation of Ethyl glycinate hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Ethyl glycinate hydrochloride | SIELC Technologies [sielc.com]

- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. pharmtech.com [pharmtech.com]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 11. youtube.com [youtube.com]

Investigational Application Notes: Ethyl Glycylmethioninate Hydrochloride as a Biochemical Probe for Carboxylesterase Activity

Disclaimer: Extensive literature searches did not yield established protocols or applications for Ethyl glycylmethioninate hydrochloride as a biochemical probe. The following application notes and protocols are presented as a hypothetical, investigational framework based on the chemical structure of the compound and established biochemical principles. These methodologies would require experimental validation.

Application Notes

Introduction:

This compound is a dipeptide derivative containing a terminal ethyl ester. While not a conventionally cited biochemical probe, its structure suggests a potential application as a substrate for hydrolytic enzymes, particularly carboxylesterases. Carboxylesterases (CES) are a ubiquitous class of enzymes that catalyze the hydrolysis of ester-containing compounds and are critical in drug metabolism and cellular signaling. This document outlines a proposed application of this compound as a competitive substrate to probe the activity and inhibition of carboxylesterases.

Principle and Proposed Mechanism of Action:

The proposed application leverages the ethyl ester moiety of this compound. It is hypothesized that this compound can act as a substrate for carboxylesterases, which would hydrolyze the ester bond to release ethanol (B145695) and glycylmethioninate. In a research setting, it can be used as a competitive inhibitor in assays with a fluorogenic or chromogenic carboxylesterase substrate. The degree of competition would be proportional to the affinity of the target esterase for this compound.

Potential Applications:

-

Screening for Carboxylesterase Inhibitors: Can be used as a non-signaling competitor to identify novel inhibitors of specific carboxylesterases in high-throughput screening assays.

-

Characterizing Esterase Substrate Specificity: By comparing its inhibitory potency against a panel of esterases, one could infer the structural requirements of the enzyme's active site.

-

Probing Drug-Metabolizing Enzymes: As carboxylesterases are key drug-metabolizing enzymes, this compound could be used in studies of drug-drug interactions.

Experimental Protocols

Protocol 1: In Vitro Competitive Inhibition Assay for Carboxylesterase Activity

This protocol describes a method to determine the inhibitory potential (IC50) of this compound against a purified carboxylesterase using a fluorogenic substrate.

Materials:

-

Purified human carboxylesterase 1 (hCE1) or other target esterase

-

Assay Buffer: 50 mM sodium phosphate, pH 7.4

-

Fluorogenic Substrate: 4-Methylumbelliferyl acetate (B1210297) (4-MUA) stock solution (10 mM in DMSO)

-

This compound

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a 100 mM stock solution of this compound in Assay Buffer.

-

Create a serial dilution of this compound in Assay Buffer to achieve final concentrations ranging from 1 µM to 10 mM.

-

Prepare a working solution of hCE1 in Assay Buffer (e.g., 10 µg/mL).

-

Prepare a working solution of 4-MUA in Assay Buffer (e.g., 100 µM).

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the serially diluted this compound or Assay Buffer (for control wells).

-

Add 25 µL of the hCE1 working solution to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme with the potential inhibitor.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the enzymatic reaction by adding 25 µL of the 4-MUA working solution to all wells.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity every minute for 30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

-

Normalize the reaction rates to the control (no inhibitor) to obtain the percent inhibition.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation

Table 1: Hypothetical IC50 Values for this compound Against Various Carboxylesterases

| Carboxylesterase Isoform | Source | Hypothetical IC50 (µM) |

| hCE1 | Human Liver | 150 |

| hCE2 | Human Intestine | 850 |

| pCE | Porcine Liver | 220 |

Visualizations

Caption: Experimental workflow for the in vitro competitive inhibition assay.

Caption: Proposed competitive inhibition mechanism of carboxylesterase.

Application Notes and Protocols for Ethyl Glycylmethioninate Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl glycylmethioninate hydrochloride is a dipeptide derivative that holds potential for enhancing mammalian cell culture systems. As a derivative of the dipeptide glycyl-methionine, it can serve as a highly soluble and stable source of the essential amino acid L-methionine and the non-essential amino acid L-glycine. In biopharmaceutical production and cell-based research, maintaining optimal concentrations of amino acids in culture media is critical for robust cell growth, viability, and protein production. However, some free amino acids exhibit limited stability and solubility in liquid media at physiological pH, leading to nutritional inconsistencies and the generation of cytotoxic byproducts. The use of dipeptides is a well-established strategy to overcome these limitations.[1][2]

These application notes provide a comprehensive overview of the potential uses of this compound in cell culture, based on the established benefits of dipeptide supplementation. Detailed protocols are provided to guide researchers in evaluating its efficacy for specific cell lines and applications.

Potential Applications and Rationale

The primary application of this compound in cell culture is as a substitute for free L-methionine and L-glycine to improve nutrient stability and availability.

Key Advantages:

-

Enhanced Stability: Dipeptides are generally more stable in aqueous solutions than free amino acids, preventing degradation and the subsequent accumulation of toxic byproducts.[1][2]

-

Improved Solubility: Certain amino acids have poor solubility at neutral pH. Dipeptide forms can significantly increase their solubility, allowing for the formulation of more concentrated and pH-neutral feed solutions.[3][4]

-

Reduced Risk of Contamination: The use of chemically defined dipeptides minimizes the risk of introducing contaminants that may be associated with complex, undefined media components.[1]

-

Consistent Performance: By providing a stable and readily available source of essential amino acids, dipeptides contribute to more consistent and reproducible cell culture performance, leading to predictable cell growth and protein production.[1][2]

Experimental Protocols

The following protocols are designed to evaluate the effect of this compound on cell growth, viability, and protein production in a model mammalian cell line (e.g., CHO, HEK293).

Protocol 1: Evaluation of Cell Growth and Viability

Objective: To determine the optimal concentration of this compound for supporting cell growth and maintaining high viability.

Materials:

-

Suspension-adapted CHO-K1 cells (or other relevant cell line)

-

Chemically defined, serum-free cell culture medium (methionine- and glycine-free for titration experiments)

-

This compound (sterile, cell culture grade)

-

L-methionine (sterile, cell culture grade)

-

L-glycine (sterile, cell culture grade)

-

Shake flasks or multi-well plates

-

Automated cell counter or hemocytometer with trypan blue

-

Incubator (37°C, 5% CO2, humidified)

Methodology:

-

Cell Seeding: Seed suspension CHO-K1 cells at a density of 0.2 x 10^6 viable cells/mL into shake flasks containing the basal medium.

-

Experimental Groups:

-

Control: Basal medium supplemented with standard concentrations of free L-methionine and L-glycine.

-

Titration Series: Basal medium (methionine- and glycine-free) supplemented with varying concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM).

-

Negative Control: Basal medium without L-methionine and L-glycine supplementation.

-

-

Incubation: Incubate the flasks at 37°C with 5% CO2 and agitation (e.g., 120 rpm).

-